molecular formula C13H22N2O4 B15308296 rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis

rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis

Cat. No.: B15308296
M. Wt: 270.32 g/mol
InChI Key: UEYBXNQHEBIVJZ-RNCFNFMXSA-N
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Description

rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis: is a complex organic compound characterized by its unique structural features. This compound is a derivative of pyrrolidine and pyridine, incorporating a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group is significant as it is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-c]pyridine core. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting or activating specific pathways .

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

(3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(10(16)17)8-14-6-9(13)7-15/h9,14H,4-8H2,1-3H3,(H,16,17)/t9-,13+/m1/s1

InChI Key

UEYBXNQHEBIVJZ-RNCFNFMXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2(CNC[C@@H]2C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CNCC2C1)C(=O)O

Origin of Product

United States

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